molecular formula C10H11ClN2O3 B1453305 (1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride CAS No. 184482-92-6

(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride

Cat. No. B1453305
M. Wt: 242.66 g/mol
InChI Key: KFLMWWKYTNGCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride, also known as CAS Number: 184482-92-6, is a chemical compound with the molecular weight of 242.66 . It has a linear formula of C10 H10 N2 O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3.ClH/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving (1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride are not provided in the search results .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.20 g/mol . It has a computed XLogP3 value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 206.06914219 g/mol . The topological polar surface area is 75.2 Ų , and it has a heavy atom count of 15 .

Safety And Hazards

The specific safety and hazard information for (1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride is not provided in the search results .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLMWWKYTNGCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzimidazol-2-ylmethoxy)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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